Quinbolone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2487-63-0 |
|---|---|
Molecular Formula |
C24H32O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-(cyclopenten-1-yloxy)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H32O2/c1-23-13-11-17(25)15-16(23)7-8-19-20-9-10-22(26-18-5-3-4-6-18)24(20,2)14-12-21(19)23/h5,11,13,15,19-22H,3-4,6-10,12,14H2,1-2H3/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
IUVKMZGDUIUOCP-BTNSXGMBSA-N |
SMILES |
CC12CCC3C(C1CCC2OC4=CCCC4)CCC5=CC(=O)C=CC35C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4=CCCC4)CCC5=CC(=O)C=C[C@]35C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4=CCCC4)CCC5=CC(=O)C=CC35C |
Appearance |
Solid powder |
Other CAS No. |
2487-63-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Quinbolone |
Origin of Product |
United States |
Molecular Mechanisms of Quinbolone Action
Androgen Receptor Interaction and Binding Dynamics
The interaction of quinbolone (via boldenone) with the androgen receptor is a key step in mediating its effects. This interaction involves binding to the ligand-binding domain (LBD) of the receptor rcsb.org.
Characterization of this compound as an Androgen Receptor Agonist
This compound is characterized as an anabolic steroid with weak androgenic effects, primarily acting as an androgen receptor agonist through its metabolite, boldenone (B1667361) wikidoc.orggenome.jp. Agonists bind to the AR and activate its downstream signaling pathways wikidoc.org. The AR is activated by binding androgenic hormones like testosterone (B1683101) and dihydrotestosterone (B1667394) wikidoc.org. This compound, through its conversion to boldenone, mimics the action of endogenous androgens by binding to the AR and initiating the cascade of events that lead to transcriptional modulation wikidoc.orgwikidoc.org.
Quantitative Analysis of Ligand Binding Affinity to Nuclear Receptor Subtypes (e.g., NR3C4)
Structural and Conformational Changes Induced by this compound Binding to Androgen Receptors
Upon binding of an androgenic ligand, such as boldenone derived from this compound, the androgen receptor undergoes a conformational change wikidoc.org. This structural change is crucial for the subsequent steps in the receptor's activation pathway, including dissociation from heat-shock proteins, translocation to the nucleus, dimerization, and binding to DNA wikidoc.org. Studies on other AR ligands, both agonists and antagonists, have shown that ligand binding induces specific structural rearrangements in the AR's ligand-binding domain, particularly affecting helix 12, which is critical for co-regulator protein binding frontiersin.orgmdpi.com. While specific details for this compound/boldenone are not detailed, the general mechanism of AR activation by agonists involves these conformational changes that enable the receptor to transition from an inactive to an active state, competent for nuclear localization and interaction with transcriptional machinery wikidoc.org.
Molecular Modeling and Simulation of Receptor-Ligand Interactions
Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD) simulations, are valuable tools for studying the interaction between ligands and the androgen receptor frontiersin.orgmdpi.commdpi.com. These methods can provide insights into the binding orientation, stability, and induced conformational changes upon ligand binding frontiersin.orgmdpi.com. Studies utilizing MD simulations have investigated the structural dynamics of the AR upon binding to various ligands, revealing the impact of ligand binding on the flexibility and conformation of different receptor regions, including helix 12 frontiersin.orgmdpi.com. While no specific molecular modeling or simulation studies involving this compound or boldenone and the AR were found in the provided results, these techniques are generally applicable to understanding the molecular interactions and dynamics of steroid receptors with their ligands frontiersin.orgmdpi.commdpi.com. Such studies could potentially be used to further elucidate the binding characteristics of boldenone to NR3C4.
Post-Receptor Signaling and Gene Regulation
Following ligand binding and the resulting conformational changes, the activated androgen receptor complex translocates to the nucleus to modulate gene expression wikidoc.org.
Transcriptional Modulation by Androgen Receptor-Quinbolone Complexes
The primary function of the activated androgen receptor, complexed with its ligand (in this case, boldenone from this compound), is to act as a DNA-binding transcription factor that regulates the expression of target genes wikidoc.org. The AR dimer binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes wikidoc.org. This binding facilitates the recruitment of coactivator proteins and other components of the transcriptional machinery, leading to either the up-regulation or down-regulation of gene transcription wikidoc.org. Androgen-regulated genes play critical roles in the development and maintenance of male sexual characteristics and other physiological processes wikidoc.orgnih.gov. The transcriptional modulation by the AR-ligand complex ultimately results in altered synthesis of messenger RNA and subsequent protein production, thereby influencing cellular behavior wikidoc.org. While the specific genes modulated by this compound (via boldenone) are not detailed in the provided results, the mechanism is consistent with the known function of activated androgen receptors in regulating gene expression wikidoc.org.
Elucidation of Downstream Molecular and Cellular Signaling Pathways
Upon binding to the androgen receptor, boldenone triggers a conformational change in the receptor. This leads to the dissociation of heat shock proteins and the translocation of the hormone-receptor complex into the cell nucleus wikipedia.org. Within the nucleus, the AR dimer can bind to specific DNA sequences known as hormone response elements. This interaction with DNA, along with the recruitment of coactivators, results in the up- or down-regulation of specific target gene transcription. This altered gene expression ultimately leads to the synthesis of specific proteins.
One known target gene activated by androgen receptor stimulation is the insulin-like growth factor I receptor (IGF-1R). While general cellular signaling pathways such as the MAPK, PI3K, and Ral-GEFs pathways are mentioned in the context of compounds including this compound in some patent literature, specific detailed research findings directly elucidating the downstream molecular and cellular signaling pathways uniquely activated or modulated by this compound or its metabolite boldenone were not extensively available in the consulted sources.
Comparative Analysis of Transcriptomic Signatures Induced by this compound and Related Steroids
Comprehensive studies providing a comparative analysis of the global gene expression profiles (transcriptomic signatures) induced specifically by this compound in contrast to other related steroids were not identified in the available search results. The primary mechanism involves the conversion to boldenone, which then influences gene expression through AR binding wikidata.orgwikipedia.org.
Interactions with Other Steroid Receptors and Related Proteins
The interaction of this compound, primarily through its active metabolite boldenone, is predominantly with the androgen receptor. However, potential interactions or cross-reactivity with other steroid receptors have been considered.
Interactions with Other Steroid Receptors and Related Proteins
Assessment of Cross-Reactivity with Glucocorticoid, Progesterone (B1679170), and Estrogen Receptors
The androgen receptor shares structural similarities with other nuclear receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), and estrogen receptor (ER). While progestins at higher concentrations can potentially block the androgen receptor, boldenone, the active metabolite of this compound, has been noted to lack interaction with the progesterone receptor.
This compound, via its conversion to boldenone, may undergo aromatization, potentially leading to some estrogenic activity wikidata.org. However, specific data quantifying the binding affinity or cross-reactivity of this compound or boldenone with the glucocorticoid receptor or estrogen receptor was not definitively found in the consulted sources.
Investigation of Non-Genomic Androgen Receptor Signaling Pathways
Beyond the classical genomic pathway involving nuclear translocation and direct DNA binding, the androgen receptor is also known to mediate rapid, non-genomic signaling pathways. These pathways typically involve interactions with signaling molecules in the cytoplasm or at the cell membrane, leading to rapid cellular responses. However, specific detailed investigations into the involvement of this compound or its metabolite boldenone in these non-genomic androgen receptor signaling pathways were not identified in the available search results.
Metabolic Transformations of Quinbolone
Identification and Characterization of Primary Metabolic Pathways
The primary metabolic pathways of quinbolone involve phase I biotransformation reactions, including oxidation, reduction, and hydrolysis. These reactions introduce or expose polar functional groups on the molecule, facilitating subsequent elimination or conjugation. Biotransformation reactions of drugs are generally divided into two classes: Phase I reactions, where polar functional groups are inserted via oxidation, reduction, and hydrolysis, and Phase II reactions, where the drug or its Phase I metabolites are conjugated. unimi.it
A key aspect of this compound's metabolism is the lability of its C17-enol ether linkage in vivo, which leads to the formation of boldenone (B1667361). researchgate.netresearchgate.net This conversion is significant as boldenone is considered the parent steroid from which this compound is derived via the addition of a cyclopentenyl ether group. bionity.comwikidoc.orgchemeurope.com
Oxidative Metabolism: Hydroxylation Reactions of the Steroid Nucleus and Side Chains
Oxidative reactions are among the most common metabolic transformations, often catalyzed by cytochrome P450 (CYP) enzymes. nih.govpharmacy180.com These enzymes introduce hydroxyl groups into the substrate molecule, increasing its hydrophilicity. pharmacy180.com While specific detailed data on the hydroxylation of this compound itself is limited in the provided search results, general principles of steroid metabolism and information on boldenone metabolism offer insights.
Steroid hormones undergo Phase I metabolism primarily by monooxygenases from the CYP superfamily, along with oxidoreductases and aldo-keto reductases. fu-berlin.de Hydroxylation can occur at various positions on the steroid nucleus and potentially on the cyclopentenyl side chain of this compound. For instance, hydroxylation reactions are known to occur on quinolone structures, which share some structural features with the steroid nucleus of this compound, catalyzed by cytochrome P450 enzymes. nih.govnih.gov
Studies on boldenone metabolism, the primary metabolite of this compound, have identified hydroxylated metabolites. unimi.itugent.be For example, 6-OH-17β-Bol and 6-OH-ADD have been identified as metabolites of boldenone in isolated hepatocytes. ugent.be This suggests that hydroxylation at the C6 position of the steroid nucleus is a potential oxidative pathway following the conversion of this compound to boldenone.
Reductive Transformations: Saturation of Double Bonds and Ketone Reduction
Reductive metabolism of steroids typically involves the saturation of double bonds and the reduction of ketone groups. These reactions are often catalyzed by reductases and hydroxysteroid dehydrogenases. fu-berlin.de
Boldenone, formed from this compound, contains a 3-keto group and double bonds at the Δ1 and Δ4 positions of the A ring. wikipedia.orgontosight.ai Reductive transformations can lead to the saturation of these double bonds and the reduction of the ketone to a hydroxyl group. Studies on boldenone metabolism have identified reduced metabolites, such as 5β-androst-1-en-17β-ol-3-one, 5β-androst-1-en-3α-ol-17-one, and 5β-androst-1-en-3α,17β-diol. unimi.itresearchgate.net These metabolites indicate that reduction of the Δ4 double bond to a 5β configuration and reduction of the 3-keto group occur. Additionally, reduction of the Δ1 double bond is also possible, leading to metabolites like 5α-androstane-3β,17β-diol, 5α-androstane-3α,17α-diol, and 5α-androstane-3β,17α-diol. researchgate.net
The reduction of ketone groups is a common metabolic fate for many compounds. nih.govnih.gov While specific details on the reduction of the ketone in this compound prior to hydrolysis are not explicitly detailed in the search results, the rapid hydrolysis to boldenone suggests that most reductive metabolism likely occurs on the boldenone intermediate or its further degradation products.
Hydrolysis of the C17-Enol Ether Linkage
A defining metabolic step for this compound is the hydrolysis of the cyclopentenyl enol ether group at the C17 position. This hydrolysis is crucial because it liberates the active steroid, boldenone. bionity.comwikidoc.orgchemeurope.com This reaction occurs readily under acidic conditions, such as those found in the stomach. ergogenics.orgreverso.net
The hydrolysis of the enol ether linkage sets free the C17 hydroxyl group of boldenone and also yields cyclopentanone. ergogenics.org This metabolic transformation is the primary reason for this compound's oral bioavailability and its classification as a prodrug of boldenone. bionity.comwikidoc.orgchemeurope.comwikipedia.org The lability of this ether linkage in vivo has been confirmed by comparative studies showing similar excretion patterns for this compound and boldenone. researchgate.netresearchgate.net
The mechanism for the acid-catalyzed hydrolysis of enol ethers involves protonation of the double bond, followed by nucleophilic attack by water and subsequent elimination of the alcohol (in this case, the enol form of cyclopentanone). stackexchange.com
Conjugation Reactions of this compound Metabolites
Following phase I metabolism, this compound metabolites, particularly boldenone and its derivatives, undergo phase II conjugation reactions. These reactions involve the attachment of polar molecules like glucuronic acid or sulfate (B86663) to the metabolites, further increasing their water solubility and facilitating their excretion, primarily in urine. unimi.it Conjugation with glucuronic acid and sulfate is a common route of metabolism for steroids and can account for a significant portion of excreted metabolites. unimi.it
Glucuronidation Pathways and Metabolite Profiling
Glucuronidation is a major phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs). fu-berlin.de This process involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to a suitable functional group on the substrate, such as hydroxyl groups. fu-berlin.de
Boldenone and its hydroxylated and reduced metabolites are known to undergo glucuronidation. unimi.itresearchgate.net Studies have identified boldenone glucuronide and 17α-boldenone glucuronide as significant metabolites in human urine after boldenone administration. unimi.itresearchgate.net The detection of these glucuronide conjugates is important for drug screening in sports. unimi.it
Metabolite profiling studies using techniques like liquid chromatography coupled with mass spectrometry are used to identify and characterize these conjugated metabolites. nih.gov The presence of glucuronide conjugates of boldenone and its metabolites in urine following this compound administration provides evidence of this conjugation pathway. researchgate.net
Sulfation and Other Phase II Biotransformations
Sulfation is another important phase II metabolic pathway, catalyzed by sulfotransferases (SULTs). fu-berlin.denih.gov These enzymes catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups on the substrate. fu-berlin.denih.gov
Steroids, including boldenone metabolites, can be sulfated. nih.gov While glucuronidation appears to be a more prominent conjugation pathway for boldenone metabolites, sulfated metabolites have also been reported. researchgate.net For example, boldenone sulfate has been proposed as a marker metabolite for boldenone abuse in cattle. researchgate.net Although sulfated metabolites may account for a smaller percentage of the administered dose compared to glucuronides, their detection can still be relevant for identifying exposure. researchgate.net
Other potential phase II biotransformations, such as acetylation, can occur for some compounds, but glucuronidation and sulfation are the most common conjugation pathways for steroids and their metabolites. google.com
Metabolic Pathways of this compound
| Metabolic Step | Description | Primary Enzyme Class Involved | Key Metabolites/Transformations |
| C17-Enol Ether Hydrolysis | Cleavage of the cyclopentenyl enol ether linkage. | Acid-catalyzed (non-enzymatic) | Boldenone, Cyclopentanone |
| Oxidative Metabolism (Phase I) | Introduction of hydroxyl groups onto the steroid nucleus or side chains. | Cytochrome P450 enzymes (CYPs) | Hydroxylated boldenone derivatives (e.g., 6-OH-boldenone) |
| Reductive Transformations (Phase I) | Saturation of double bonds and reduction of ketone groups. | Reductases, Hydroxysteroid dehydrogenases | Reduced boldenone metabolites (e.g., 5β-reduced boldenone, 3-keto reduced boldenone) |
| Glucuronidation (Phase II) | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | Boldenone glucuronide, Glucuronides of hydroxylated/reduced metabolites |
| Sulfation (Phase II) | Conjugation with sulfate. | Sulfotransferases (SULTs) | Boldenone sulfate, Sulfates of hydroxylated/reduced metabolites |
Note: This table summarizes the key metabolic transformations based on the available information. The extent and specific sites of oxidation and reduction can vary, leading to a diverse profile of metabolites.
Enzymology of this compound Metabolism
The enzymatic processes governing the metabolism of this compound and its primary metabolite, boldenone, involve a range of drug-metabolizing enzymes, predominantly located in the liver. These enzymes catalyze various reactions, including oxidation, reduction, hydrolysis, and conjugation, which are broadly categorized into Phase I and Phase II metabolism.
Role of Cytochrome P450 Isoforms (CYPs) in Phase I Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the Phase I metabolism of a vast array of endogenous and exogenous compounds, including steroids mdpi.comnih.gov. Located primarily in the endoplasmic reticulum of hepatocytes, CYPs catalyze oxidation, reduction, and hydrolysis reactions that often introduce or expose functional groups, making the metabolites more amenable to Phase II conjugation mdpi.comnih.gov. While general steroid metabolism is known to involve various CYP isoforms ncats.io, specific data detailing the precise CYP isoforms responsible for the direct metabolism of this compound or the subsequent Phase I transformations of boldenone are not extensively described in the provided search results. However, given the hepatic metabolism of this compound wikidoc.orgwikipedia.org and the general involvement of CYPs in steroid metabolism mdpi.comscribd.com, it is highly probable that multiple CYP isoforms contribute to the oxidative metabolism of this compound and its metabolites.
Contribution of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs)
Following Phase I metabolism, metabolites are often conjugated with endogenous molecules in Phase II reactions, increasing their water solubility and facilitating their excretion. Uridine diphosphate glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are key enzyme families involved in these conjugation pathways mdpi.com. UGTs catalyze the transfer of glucuronic acid from uridine 5'-diphospho-alpha-D-glucuronic acid (UDPGA) to a substrate, forming a glucuronide conjugate thermofisher.comnih.gov. SULTs catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, forming a sulfate conjugate mdpi.com. Both UGTs and SULTs are expressed in the liver and other tissues mdpi.com. While glucuronidation is a significant metabolic pathway for many compounds in liver microsomes and hepatocytes nih.govnih.gov, specific UGT and SULT isoforms involved in the conjugation of this compound or its metabolites are not explicitly identified in the search results. However, as is typical for steroid metabolism, glucuronide and sulfate conjugates of boldenone and its hydroxylated derivatives are expected to be formed, contributing to their elimination.
In Vitro Enzyme Kinetics and Reaction Phenotyping
In vitro studies using subcellular fractions like liver microsomes and isolated hepatocytes are standard approaches to investigate the enzyme kinetics and identify the specific enzymes (reaction phenotyping) involved in drug metabolism thermofisher.comsrce.hrnih.govbioivt.com. Liver microsomes are particularly useful for studying CYP- and some UGT-mediated metabolism, while hepatocytes offer a more complete system encompassing both Phase I and Phase II enzymes thermofisher.comsrce.hr.
Enzyme kinetics studies aim to determine parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and intrinsic clearance (Clint) nih.govsrce.hrbdj.co.jp. These parameters provide insights into the affinity of the enzyme for the substrate and the rate of metabolism. Reaction phenotyping experiments, often employing selective enzyme inhibitors or recombinant enzymes, help to pinpoint the specific isoforms responsible for the observed metabolic transformations nih.govbioivt.com.
While these methodologies are widely applied in drug metabolism research, specific published data on the in vitro enzyme kinetics and detailed reaction phenotyping studies for this compound were not found in the provided search results. Such studies would typically involve incubating this compound with human liver microsomes or hepatocytes, or with individual recombinant CYP and UGT enzymes, in the presence of necessary cofactors, and quantifying the disappearance of the parent compound and the formation of metabolites over time using techniques like LC-MS/MS srce.hrbioivt.com.
Comparative Metabolic Studies across Biological Systems
Comparative metabolic studies across different biological systems, particularly using in vitro models, are crucial for understanding potential differences in drug metabolism between species and for extrapolating preclinical data to humans mdpi.comnih.gov.
In Vitro Models of this compound Metabolism (e.g., Liver Microsomes, Hepatocytes)
For this compound, in vitro studies using liver microsomes or hepatocytes from different species (e.g., human, rat, mouse, dog, monkey) could provide valuable data on species-specific metabolic rates and the types of metabolites formed. Such studies are essential for understanding potential variations in this compound's pharmacokinetics and response across different organisms. However, specific comparative in vitro metabolic data for this compound across different species were not available in the provided search results. General principles of species differences in drug metabolism, often attributed to variations in enzyme expression and activity, highlight the importance of such investigations mdpi.comnih.govredalyc.org.
Elucidation of Species-Specific Metabolic Differences
Species-specific differences in drug metabolism are well-documented and can arise from variations in the expression levels, substrate specificity, and catalytic activity of drug-metabolizing enzymes, particularly CYPs and UGTs mdpi.comnih.gov. These differences can lead to significant variations in drug exposure, efficacy, and toxicity across species.
Advanced Analytical Research Methodologies for Quinbolone Studies
Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis
The detection and quantification of quinbolone and its metabolites in biological matrices are primarily achieved through the coupling of separation techniques like liquid and gas chromatography with the high specificity and sensitivity of mass spectrometry. mdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of this compound and its metabolites. nih.gov Its high sensitivity and specificity make it ideal for detecting the low concentrations typically found in biological samples like urine and plasma. nih.govsciex.com The method involves chromatographic separation of the analytes followed by detection with a tandem mass spectrometer. nih.govresearchgate.net
The process typically begins with sample preparation, which may include enzymatic hydrolysis to cleave conjugated metabolites, followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the steroids and remove interfering substances. weber.hu The extract is then injected into the LC system.
For chromatographic separation, a reversed-phase column, such as a C18 or PFP column, is commonly used with a gradient elution of mobile phases like methanol (B129727) or acetonitrile (B52724) and water. nih.govweber.hu This separation is critical for resolving this compound and its various metabolites from other endogenous compounds.
The separated compounds are then ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer, such as a triple quadrupole (QqQ) instrument. researchgate.net Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 3 µm) weber.hu |
| Mobile Phase | Gradient of Methanol and Water nih.gov |
| Flow Rate | 0.3 mL/min weber.hu |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gas chromatography-mass spectrometry (GC-MS/MS) serves as a powerful complementary technique to LC-MS/MS, particularly for the analysis of volatile or derivatized metabolites of this compound. unito.it Due to the low volatility of steroids, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.gov Trimethylsilyl (TMS) ether derivatives are commonly prepared for this purpose. dshs-koeln.deias.ac.in
The analytical process involves extraction of the analytes from the biological matrix, often including a hydrolysis step, followed by derivatization. The derivatized sample is then injected into the GC system, where it is vaporized and separated on a capillary column (e.g., HP-1). unito.it The separated compounds enter the mass spectrometer, are ionized (commonly by electron ionization - EI), and detected. GC-MS/MS provides high specificity, and the resulting mass spectra, rich in fragmentation patterns, are valuable for structural confirmation. ias.ac.in
Table 2: Representative GC-MS/MS Method Parameters for Steroid Analysis
| Parameter | Typical Condition |
|---|---|
| Derivatization Agent | MSTFA/NH4I/dithioerythritol unito.it |
| Chromatography System | Gas Chromatograph with fused-silica capillary column unito.it |
| Carrier Gas | Helium unito.it |
| Injection Mode | Split or Splitless |
| Ionization Source | Electron Ionization (EI) |
| Mass Analyzer | Tandem Mass Spectrometer (e.g., QqQ) |
| Detection Limit | Can reach low ng/mL levels dshs-koeln.de |
The identification of novel or unexpected metabolites of this compound is a critical aspect of metabolism studies. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is the premier tool for this purpose. researchgate.net Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy and resolution, enabling the determination of the elemental composition of unknown compounds from their exact mass. researchgate.netbioanalysis-zone.com
Untargeted metabolomics workflows using LC-HRMS allow for the comprehensive screening of metabolites in a sample. nih.gov By comparing samples taken before and after administration of this compound, researchers can identify unique metabolic products. researchgate.net The high-resolution full-scan data allows for retrospective analysis without prior knowledge of the metabolites' structures. nih.gov Subsequent fragmentation analysis (MS/MS) of the identified unknown peaks provides structural information that, combined with the accurate mass data, facilitates the elucidation of the metabolite's structure. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules. core.ac.uk While MS techniques provide information on mass and elemental composition, NMR provides detailed insights into the specific arrangement and connectivity of atoms within a molecule. youtube.comslideshare.net It is particularly crucial for characterizing synthetic intermediates during the development of this compound analogs and for confirming the precise structure of isolated metabolites.
Various NMR experiments are employed for this purpose. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon environments. researchgate.net Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can further reveal the spatial proximity of atoms, which is vital for determining the stereochemistry of the molecule. mdpi.com
Radioligand Binding Assays for Receptor Affinity Determination
Understanding the biological activity of this compound requires quantifying its binding affinity to its primary molecular target, the androgen receptor (AR). Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the interaction between a ligand and a receptor. umich.educreative-bioarray.com
Competitive binding assays are used to determine the affinity of a non-radioactive compound (the competitor, i.e., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity. nih.govnih.gov
In a typical protocol for determining androgen receptor affinity, a constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is incubated with a preparation containing the androgen receptor (e.g., cell homogenates or purified receptor protein). nih.gov This incubation is performed in the presence of increasing concentrations of the unlabeled competitor, this compound.
As the concentration of this compound increases, it competes with [³H]-DHT for binding to the androgen receptor, leading to a decrease in the amount of bound radioactivity. The radioactivity is measured, often using a technique like scintillation proximity assay (SPA). nih.govresearchgate.net The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This allows for the calculation of the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. The IC₅₀ value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of this compound for the androgen receptor. creative-bioarray.com
Table 3: Components of a Competitive Androgen Receptor Binding Assay
| Component | Description/Example |
|---|---|
| Receptor Source | Cell homogenates expressing AR; Purified AR ligand-binding domain (LBD) |
| Radioligand | [³H]-Dihydrotestosterone ([³H]-DHT) nih.gov |
| Competitor Compound | This compound (at various concentrations) |
| Assay Buffer | Phosphate or HEPES buffer containing stabilizers nih.gov |
| Separation Method | Filtration or Scintillation Proximity Assay (SPA) nih.gov |
| Detection Method | Scintillation Counting |
| Primary Outcome | IC₅₀ value, from which the Ki (affinity constant) is derived |
Saturation Binding Analysis for Receptor Density and Ligand Dissociation Constants
Saturation binding analysis is a fundamental technique used to characterize the interaction between a ligand, such as this compound, and its receptor, primarily the androgen receptor (AR). This method allows for the determination of two key parameters: the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd). Bmax represents the total concentration of receptors in a given sample, while Kd is a measure of the ligand's binding affinity, with a lower Kd value indicating a higher affinity.
The experimental procedure typically involves incubating a fixed amount of a biological sample containing the androgen receptor (e.g., tissue homogenates or cell lysates) with increasing concentrations of a radiolabeled form of the ligand. Non-specific binding is determined by adding a high concentration of an unlabeled ligand to a parallel set of incubations. The specifically bound ligand is then calculated by subtracting the non-specific binding from the total binding.
Table 1: Representative Saturation Binding Data for Dihydrotestosterone (B1667394) (DHT) with the Androgen Receptor
| Parameter | Value | Unit | Reference |
| Bmax | 4.1 | pmol/mg protein | nih.gov |
| Kd | 31.6 ± 9.3 | nM | nih.gov |
This table presents example data for DHT as specific data for this compound is not available in the cited literature.
The relative binding affinity (RBA) of various anabolic-androgenic steroids to the androgen receptor has been investigated, providing insights into their potential potency. In such studies, the affinity of a test compound is compared to that of a standard, often a potent androgen like methyltrienolone (B1676529) (MT). For example, one study found that 19-nortestosterone (Nandrolone) and methenolone (B1676379) exhibited strong binding to the AR in both skeletal muscle and prostate, while steroids like stanozolol (B1681124) and methanedienone showed weaker binding houstonmethodist.orgnih.govcolab.wsoup.com. This compound, being a derivative of boldenone (B1667361) (Δ1-testosterone), would be expected to exhibit significant binding affinity to the androgen receptor.
Kinetic Binding Studies for Association and Dissociation Rates
Kinetic binding studies provide a more dynamic understanding of the ligand-receptor interaction by measuring the rates at which a ligand associates with (kon or on-rate) and dissociates from (koff or off-rate) its receptor. These parameters are crucial as they determine the duration of the drug-receptor complex and can influence the biological response over time. A slow dissociation rate, for instance, can lead to a prolonged duration of action excelleratebio.com.
The equilibrium dissociation constant (Kd) can also be calculated from the ratio of the dissociation and association rate constants (Kd = koff/kon) excelleratebio.com. Various techniques, such as surface plasmon resonance (SPR) and radioligand binding assays conducted over a time course, can be employed to measure these kinetic constants bio-rad.com.
While specific kon and koff values for this compound are not available in the reviewed literature, studies on other steroid-receptor interactions highlight the importance of these parameters. For example, kinetic and equilibrium studies on the interaction of various steroids with human corticosteroid-binding globulin demonstrated that different steroids can have similar affinity constants but differing dissociation rates, implying that the association rate changes with the steroid's structure nih.gov. This underscores the necessity of kinetic studies to fully characterize the binding profile of a compound like this compound.
Table 2: Conceptual Kinetic Binding Parameters
| Parameter | Description | Importance |
| kon (Association Rate Constant) | The rate at which the ligand binds to the receptor. | Influences the speed of onset of the biological effect. |
| koff (Dissociation Rate Constant) | The rate at which the ligand-receptor complex breaks apart. | A key determinant of the duration of action. |
| Kd (Equilibrium Dissociation Constant) | The ratio of koff to kon, indicating binding affinity. | A lower Kd signifies a higher affinity. |
This table provides a conceptual overview as specific kinetic data for this compound was not found in the available literature.
Computational Chemistry and Bioinformatics Approaches
In silico methods have become indispensable tools in modern drug discovery and development, offering rapid and cost-effective ways to predict the behavior of chemical compounds. These computational approaches are particularly valuable for studying anabolic steroids like this compound.
Molecular Docking for Predicting Ligand-Receptor Orientations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex endocrine-abstracts.org. This method is instrumental in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For this compound, molecular docking studies would involve modeling its interaction with the ligand-binding domain (LBD) of the androgen receptor. Such studies can provide insights into the structural basis of its androgenic activity endocrine-abstracts.orgresearchgate.net. While specific docking studies for this compound were not found, the methodology is widely applied to understand the binding of various ligands to the androgen receptor endocrine-abstracts.orgnih.gov.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its conformational flexibility and the stability of the binding interactions predicted by molecular docking nih.govutrgv.eduresearchgate.netnih.govmdpi.com. By simulating the movements of atoms in the complex, MD can help to understand how the binding of this compound might induce conformational changes in the androgen receptor, which are crucial for its activation. These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity uomustansiriyah.edu.iq. For this compound, QSAR studies would involve synthesizing and testing a series of its derivatives for their binding affinity to the androgen receptor. The resulting data would then be used to build a predictive model that can estimate the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds uomustansiriyah.edu.iq.
In Silico Prediction of Metabolic Pathways and Metabolite Structures
Understanding the metabolic fate of a compound is crucial. In silico tools for metabolism prediction can forecast the likely metabolic pathways of this compound and the structures of its metabolites nih.govnih.govcreative-biolabs.comsimulations-plus.comresearchgate.netnih.govunivie.ac.atnih.govuni-hamburg.deresearchgate.net. These tools typically use rule-based systems or machine learning models trained on large datasets of known metabolic transformations. By predicting the sites on the this compound molecule that are most susceptible to metabolism by enzymes like cytochrome P450s, these methods can help in identifying potential metabolites that could be targeted in doping control analysis nih.govnih.govcreative-biolabs.comsimulations-plus.comresearchgate.netunivie.ac.atnih.govuni-hamburg.deresearchgate.net.
Future Research Directions in Quinbolone Science
Development of Advanced Probes for Androgen Receptor Research
A significant frontier in understanding how ligands like quinbolone interact with the androgen receptor lies in the development of sophisticated molecular probes. Future research should focus on creating high-affinity, specific probes that can visualize and quantify the binding of this compound to the AR in real-time and within living systems.
Currently, the development of visible and near-infrared fluorescent AR inhibitors (ARi-FL) represents a major step forward. chemrxiv.org These probes are often based on nonsteroidal scaffolds, incorporating linkers that can be conjugated to fluorophores. chemrxiv.orgnih.gov This approach allows for the real-time visualization of AR activity and localization within individual cells. chemrxiv.orgnih.gov
Future efforts could involve designing and synthesizing a this compound-based fluorescent probe. Such a tool would be invaluable for:
Quantitative Binding Assays: Directly measuring the binding affinity and kinetics of this compound to the AR in different cellular compartments.
Competitive Binding Studies: Elucidating how this compound competes with endogenous androgens and other synthetic ligands for the AR binding pocket.
Visualizing AR Dynamics: Tracking the translocation of the AR from the cytoplasm to the nucleus upon this compound binding in living cells. chemrxiv.org
In Vivo Imaging: Applying these probes in preclinical models to non-invasively monitor AR engagement in specific tissues following this compound administration. chemrxiv.orgnih.gov
These advanced probes would provide unprecedented insight into the initial steps of this compound action, addressing a long-standing challenge in the field of AR-targeted diagnostics and research. chemrxiv.org
Exploration of Novel Mechanisms of Action Beyond Classical Androgen Receptor Activation
The classical mechanism of androgen action involves direct binding to the AR's ligand-binding domain (LBD), leading to receptor dimerization, nuclear translocation, and regulation of target gene expression. nih.gov However, resistance to AR-targeted therapies in diseases like prostate cancer has revealed that AR signaling is far more complex. nih.gov Future research on this compound should explore its potential to act through these non-classical pathways.
Key areas for investigation include:
AR Splice Variants: Alternative splicing of the AR gene can produce truncated AR variants that lack the LBD. nih.gov These variants are often constitutively active, meaning they can signal in the absence of a ligand. It would be crucial to investigate whether this compound can modulate the activity of these splice variants, either by binding to other domains or by affecting their expression.
N-Terminal Domain (NTD) Interaction: The AR's N-terminal domain is critical for its transcriptional activity. Small molecules have been developed that can inhibit the protein-protein interactions necessary for AR transcriptional activity by targeting the NTD. nih.gov Research could explore if this compound or its metabolites have any direct or allosteric effects on the AR NTD, influencing its conformation and function.
Signal Transduction Cross-Talk: AR signaling pathways can interact with other cellular signaling networks. Future studies should examine if this compound exposure leads to the activation of alternative oncogenic signaling pathways, potentially through AR-independent mechanisms or as a downstream consequence of AR inhibition or activation. nih.gov
Receptor Phosphorylation: The phosphorylation status of the AR can influence its ligand-binding affinity and transcriptional activity. nih.gov Investigating how this compound binding affects the phosphorylation patterns of the AR could reveal novel regulatory mechanisms.
By exploring these avenues, researchers can build a more comprehensive model of this compound's mechanism of action, moving beyond the simplistic view of it as a classical AR agonist.
Integrative Omics Approaches to Elucidate Systemic Responses to this compound Exposure
To understand the full biological impact of this compound, it is essential to look beyond single-pathway analyses and embrace a systems-level perspective. Integrative multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to capture the complex and dynamic cellular responses to xenobiotic exposure. mdpi.comnih.gov
A future multi-omics study on this compound could involve the following:
| Omics Layer | Potential Application in this compound Research | Research Question |
| Transcriptomics | Analysis of mRNA expression changes in target tissues (e.g., muscle, liver) after this compound exposure. | Which genes and signaling pathways are up- or down-regulated by this compound? |
| Proteomics | Quantification of protein expression changes to identify proteins whose levels are altered by this compound. | Does this compound affect the expression of key enzymes, structural proteins, or signaling molecules? |
| Metabolomics | Profiling of small molecule metabolites in biofluids (e.g., blood, urine) to identify metabolic signatures of this compound exposure. mdpi.com | How does this compound alter cellular metabolism, including energy production and biosynthesis pathways? mdpi.com |
| Lipidomics | Comprehensive analysis of lipid profiles to understand the impact on lipid metabolism. | Does this compound exposure alter the balance of fatty acids, steroids, and other lipids, potentially linking to immune alterations? biorxiv.org |
By integrating these datasets, researchers can construct comprehensive network models of this compound's effects. mdpi.com This approach can reveal novel biomarkers of exposure, identify unexpected off-target effects, and provide a holistic understanding of the physiological response to this synthetic steroid. mdpi.comnih.gov Such studies could provide crucial insights into the systemic consequences of this compound use, far beyond its direct interaction with the AR.
Refinement of In Vitro and In Silico Models for Predicting this compound Biotransformation
Predicting how a compound like this compound is metabolized in the body (biotransformation) is critical for understanding its activity profile and duration of action. Future research should focus on refining both laboratory-based (in vitro) and computer-based (in silico) models to better predict its metabolic fate.
In Vitro Models: Advanced in vitro systems, such as 3D cell cultures and organ-on-a-chip technology, can provide a more physiologically relevant environment for studying metabolism compared to traditional 2D cell cultures. These models can be used to identify the primary metabolites of this compound and the key enzymes responsible for its transformation.
In Silico Models: Computational toxicology and pharmacokinetic modeling are rapidly advancing. nih.govnih.gov For this compound, future research could leverage:
Quantitative Structure-Activity Relationship (QSAR) Models: These models use the chemical structure of a compound to predict its biological activity and metabolic stability. nih.govfrontiersin.org By training QSAR models on data from other known steroids, the metabolic profile of this compound could be predicted with greater accuracy.
Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. patheon.com Developing a PBPK model for this compound, informed by in vitro metabolic data, would allow for the prediction of its concentration in different tissues over time. nih.gov
Consensus Modeling: This approach combines the predictions from multiple different in silico models to generate a single, more robust prediction. nih.govfrontiersin.org Applying a consensus modeling strategy could improve the predictive power and expand the chemical space coverage for assessing this compound's biotransformation. nih.govfrontiersin.org
The integration of advanced in vitro and in silico approaches will enable a more accurate and rapid prediction of this compound's in vivo performance, reducing the reliance on extensive animal testing. nih.gov
Application of Artificial Intelligence and Machine Learning in Steroid Ligand Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. jddtonline.infonih.gov These technologies can be applied to the study of this compound to predict its properties and to design novel steroid ligands with desired characteristics.
Future applications of AI and ML in this area include:
Predictive Modeling of ADMET Properties: ML algorithms can be trained on large datasets of chemical compounds to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. jddtonline.info This can be used to predict the drug-like qualities of this compound and its analogues.
Virtual Screening: AI-driven virtual screening can rapidly assess vast libraries of virtual compounds to identify those with a high probability of binding to the androgen receptor. ijert.org This could be used to discover novel ligands based on the this compound scaffold.
De Novo Ligand Design: Generative AI models can "learn" the principles of chemical structure and design entirely new molecules with optimized properties. desertsci.com These models could be tasked with designing novel steroids that retain the anabolic activity of this compound while minimizing other effects.
Structure-Based Design: AI tools like AlphaFold have revolutionized the prediction of protein structures. desertsci.com Similar AI-driven approaches can be used to model the 3D interaction between this compound and the AR, providing insights for designing more potent and selective ligands. desertsci.com
The table below summarizes potential AI/ML applications in this compound research.
| AI/ML Application | Description | Potential Outcome |
| Predictive ADMET Modeling | Using machine learning to forecast the pharmacokinetic and toxicological profile of a molecule based on its structure. jddtonline.info | Faster identification of potential liabilities of this compound analogs. |
| Virtual High-Throughput Screening | AI algorithms screen large digital chemical libraries to predict binding affinity for the androgen receptor. ijert.org | Identification of new lead compounds for further development. |
| Generative Molecular Design | AI models create novel chemical structures optimized for specific properties (e.g., high AR affinity, metabolic stability). desertsci.com | Design of next-generation anabolic agents with improved therapeutic profiles. |
| Reaction Prediction | AI suggests efficient synthetic routes for novel this compound derivatives. desertsci.com | Acceleration of the synthesis and experimental testing of new compounds. |
By harnessing the power of AI and machine learning, future research can accelerate the pace of discovery in steroid science, leading to a deeper understanding of compounds like this compound and the design of more effective and selective androgen receptor modulators. nih.govarkat-usa.org
Q & A
Q. How can researchers optimize cell culture conditions to isolate this compound-specific effects from serum-derived hormones?
Q. What validation criteria are critical for animal models studying this compound’s long-term musculoskeletal impacts?
- Methodological Answer : Monitor biomarkers (e.g., IGF-1, myostatin) at baseline and endpoint. Perform histopathology on muscle and liver tissues. Validate models by comparing outcomes to known anabolic agents (e.g., nandrolone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
